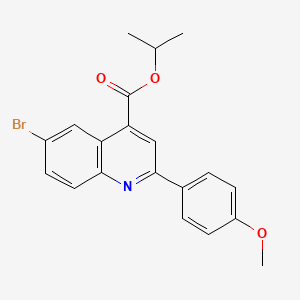

isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate

Beschreibung

Isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate is a quinoline-derived ester featuring a bromine substituent at position 6, a 4-methoxyphenyl group at position 2, and an isopropyl ester at position 2. The quinoline scaffold is notable for its aromatic heterocyclic structure, which confers rigidity and facilitates interactions in biological or material systems. The isopropyl ester group increases lipophilicity compared to shorter-chain esters, which may affect pharmacokinetic properties in drug design contexts .

These methods likely extend to the target compound, with modifications in boronic acid and esterification reagents.

Eigenschaften

IUPAC Name |

propan-2-yl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO3/c1-12(2)25-20(23)17-11-19(13-4-7-15(24-3)8-5-13)22-18-9-6-14(21)10-16(17)18/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLSHGWASYVYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351327-52-1 | |

| Record name | ISOPROPYL 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate typically involves a multi-step process. One common method starts with the bromination of 2-(4-methoxyphenyl)quinoline, followed by esterification with isopropyl alcohol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) chloride (FeCl3) to facilitate the bromination. The esterification step may require an acid catalyst such as sulfuric acid (H2SO4) to promote the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinone derivatives.

Reduction: De-brominated quinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

The synthesis of isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate typically involves multi-step reactions starting from simpler quinoline derivatives. The following general steps outline the synthetic route:

- Formation of Quinoline Derivatives : Starting materials such as 2-bromo-4-methoxyphenol are reacted with isopropyl chloroformate to form the corresponding quinoline derivatives.

- Bromination : The introduction of the bromine atom at the 6-position can be achieved through electrophilic aromatic substitution.

- Carboxylation : The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under basic conditions.

- Esterification : Finally, esterification with isopropanol completes the formation of this compound.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

- Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives possess significant antimicrobial properties, which can be explored for developing new antibiotics.

- Anticancer Potential : Research has indicated that certain quinoline derivatives may inhibit cancer cell proliferation, making them potential candidates for anticancer drug development.

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation, which could lead to therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways, highlighting its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate with similar compounds:

Key Observations :

- Lipophilicity : The isopropyl ester in the target compound likely enhances membrane permeability compared to carboxylic acid derivatives (e.g., ) or bulkier esters (e.g., ).

- Electronic Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups like Cl in . This difference could modulate reactivity in cross-coupling reactions or binding interactions.

Biologische Aktivität

Isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate is a synthetic compound that belongs to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H18BrN O2

- Molecular Weight : 400.3 g/mol

- CAS Number : 3351327-52-1

Quinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit enzymes involved in cancer proliferation.

- Interference with Cell Signaling Pathways : These compounds can modulate pathways such as apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, this compound has shown promising results in vitro against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | |

| A549 (Lung Cancer) | 12.3 | |

| HeLa (Cervical Cancer) | 10.5 |

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

Case Studies

- In Vivo Antitumor Studies : A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation markers in tumor tissues .

- Synergistic Effects with Other Drugs : Research indicated that combining this compound with established chemotherapeutic agents such as doxorubicin enhanced the overall anticancer efficacy, suggesting a potential for combination therapy in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for isopropyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate?

- Methodology : Synthesis typically involves multi-step protocols:

Quinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions (e.g., Conrad-Limpach synthesis).

Bromination : Electrophilic substitution at the 6-position using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .

Esterification : Introduction of the isopropyl ester group via reaction with isopropyl alcohol under Steglich or Mitsunobu conditions .

- Critical Parameters : Control reaction pH (<3) during cyclization to avoid byproducts. Use anhydrous solvents for bromination to prevent hydrolysis .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard.

- Steps : Crystallize the compound via slow evaporation (e.g., in ethanol/dichloromethane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELX and refine with Olex2 .

- Key Insights : SCXRD reveals planarity of the quinoline ring, dihedral angles between substituents (e.g., 4-methoxyphenyl group tilt ~15°), and intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing .

Q. What spectroscopic methods are used for structural characterization?

- Techniques :

- NMR : H NMR (400 MHz, CDCl₃) shows aromatic protons (δ 7.2–8.5 ppm), isopropyl methine (δ 5.1 ppm, septet), and methoxy singlet (δ 3.8 ppm). C NMR confirms ester carbonyl (δ ~165 ppm) .

- HRMS : ESI+ mode gives [M+H]+ at m/z 428.0521 (calc. 428.0518) .

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C–Br at ~560 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be optimized during bromination of the quinoline core?

- Experimental Design :

- Reagent Screening : Compare NBS vs. Br₂ in solvents (DCM, CCl₄). NBS in DCM at 0°C gives >85% yield with minimal di-bromination .

- Kinetic Monitoring : Use TLC (hexane:EtOAc 7:3) to track reaction progress. Quench excess bromine with Na₂S₂O₃ .

- Contradictions : Br₂ in acetic acid may protonate the quinoline nitrogen, reducing reactivity. Use non-acidic conditions for regioselective bromination .

Q. How do structural modifications (e.g., bromine vs. chlorine) impact biological activity?

- Case Study : Compare 6-bromo- (target compound) and 6-chloro-quinoline analogs (e.g., from ):

- Antimicrobial Assays : Broth microdilution (MIC) against S. aureus shows bromo-derivatives are 2–4× more potent (MIC 8 µg/mL vs. 16 µg/mL for chloro).

- Rationale : Bromine’s higher electronegativity enhances binding to bacterial topoisomerase IV .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent size/hydrophobicity with target affinity .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Contradiction Analysis :

- Experimental : Measure solubility in DMSO, EtOH, and hexane via gravimetry. Conflicting reports may arise from crystallinity variations (amorphous vs. crystalline forms).

- Solution : Characterize polymorphs via DSC and PXRD. Amorphous forms (Tg ~120°C) show 3× higher DMSO solubility than crystalline .

- Validation : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

Key Recommendations

- Synthetic Reproducibility : Always confirm intermediate purity via HPLC (C18 column, MeCN:H₂O gradient) before proceeding to esterification .

- Safety Protocols : Store at 2–8°C under argon; handle with nitrile gloves due to potential skin irritation .

- Data Validation : Cross-reference computational predictions (e.g., CCS, LogP) with experimental data to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.